4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one
Description
Properties
IUPAC Name |
4-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-12-7-5-11(6-8-12)9-17-10-14-13(16(17)19)3-2-4-15(14)18/h2-8,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYUDLERFFNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde is reacted with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the production volumes. Purification steps such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield hydroxylated derivatives or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted benzophenones or isoindolones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is also investigated for its role in modulating various cellular pathways.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery and development.
Industry: In the industry, this compound is used in the manufacture of UV filters, dyes, and pigments. Its stability and light-absorbing properties make it suitable for applications in sunscreens and other protective coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The isoindol-one scaffold is highly versatile, with modifications at positions 2, 3, 4, and 7 significantly altering biological activity and physicochemical behavior. Below is a comparative analysis of key analogs:
Key Observations :
- Hydroxy Groups : The presence of hydroxyl groups (e.g., 4-OH or 6-OH) enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
- Heterocyclic Modifications : Substitution with sulfur-containing groups (e.g., methylthio) or imine moieties introduces electronic effects, altering reactivity and biological targeting .
Biological Activity
4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a hydroxy group, a methoxyphenyl group, and an isoindole framework, which contribute to its pharmacological properties.
Synthesis Methods
The synthesis of 4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one typically involves multicomponent reactions. For instance, it can be synthesized from naphthalene derivatives and appropriate aldehydes under acidic conditions. The reaction yields the desired isoindole structure through cyclization and condensation processes.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. In vitro studies have shown that it can scavenge free radicals effectively, thus reducing cellular damage associated with various diseases.
Anticancer Activity
In recent studies, 4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one has demonstrated potential anticancer properties . It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of migration and invasion |
Neuroprotective Effects
Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective effects . It has been shown to mitigate neuroinflammation and protect neuronal cells from apoptosis in models of neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxy group in its structure plays a significant role in scavenging reactive oxygen species (ROS).
- Cell Cycle Regulation : The compound influences key regulatory proteins involved in the cell cycle, leading to growth inhibition in cancer cells.
- Neuroprotection : It modulates inflammatory pathways and reduces oxidative stress in neuronal cells.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of the compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM with significant apoptosis observed through flow cytometry analysis .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in a rat model of Alzheimer's disease. The findings suggested that treatment with 4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one resulted in reduced levels of pro-inflammatory cytokines and improved cognitive function .
Q & A
Basic: What safety protocols are recommended for handling 4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one?
Answer:
The compound is classified under Acute Toxicity Category 4 for oral, dermal, and inhalation exposure . Key safety measures include:
- PPE : Lab coat, gloves, and eye protection.
- Ventilation : Use fume hoods to minimize inhalation risks.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse cautiously with water for ≥10 minutes (Section 4.1, ).
- Emergency Procedures : Contact the provided emergency number (Section 1.4, ).
Basic: Which analytical techniques are suitable for structural characterization of this compound?
Answer:
While direct data is limited, methodological approaches include:
- X-ray Crystallography : For definitive structural confirmation, as demonstrated for analogous indole derivatives (e.g., ).
- NMR Spectroscopy : Analyze proton/carbon environments, focusing on the isoindolinone core and methoxyphenyl substituents.
- Mass Spectrometry : Confirm molecular weight (MW: 343.4260 g/mol, Section 3.1 ).
- HPLC : Assess purity using methods similar to those in pharmacopeial standards (e.g., buffer pH 4.6 with methanol, Section 8 ).
Advanced: How to design experiments to study environmental fate and degradation pathways?
Answer:
Adopt a tiered approach inspired by long-term environmental studies ( ):
Lab Studies :
- Hydrolysis/Photolysis : Expose the compound to varying pH and UV light.
- Biodegradation : Use microbial consortia under aerobic/anaerobic conditions.
Field Monitoring : Track distribution in soil/water matrices.
Analytical Tools : Combine HPLC (Section 8 ) and LC-MS to identify degradation products.
Experimental Design : Use randomized block designs (split-plot for variables like pH/temperature, as in ).
Advanced: How to resolve contradictions in toxicological data for this compound?
Answer:
Methodological strategies include:
- Standardized Testing : Follow OECD guidelines for acute toxicity (oral/dermal) to ensure consistency.
- Comparative Analysis : Replicate conflicting studies under controlled conditions (e.g., purity ≥95%, solvent consistency).
- Cross-Validation : Use in vitro (cell-based assays) and in silico (QSAR models) to corroborate in vivo findings.
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., impurities, storage conditions) .
Basic: What parameters are critical for reproducible synthesis?
Answer:
While synthesis details are not provided in the evidence, general best practices include:
- Stoichiometric Control : Ensure precise molar ratios of reagents (e.g., methoxyphenylmethyl groups).
- Reaction Monitoring : Use TLC or HPLC (Section 8 ) to track intermediate formation.
- Purification : Column chromatography or recrystallization to achieve ≥95% purity.
- Documentation : Record temperature, solvent, and catalyst details rigorously (Section 18 ).
Advanced: How to integrate computational modeling with experimental studies for reactivity predictions?
Answer:
- Molecular Dynamics (MD) : Simulate interactions with biological/environmental targets (e.g., enzyme binding sites).
- Density Functional Theory (DFT) : Calculate thermodynamic stability of degradation products.
- Validation : Compare predicted reaction pathways with experimental kinetic data (e.g., hydrolysis rates under acidic/basic conditions) .
Basic: How to assess compound stability under varying storage conditions?
Answer:
- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH).
- Analytical Methods : Monitor degradation via HPLC (Section 8 ) and UV-Vis spectroscopy.
- Buffer Systems : Test stability across pH 3–9 using acetate/phosphate buffers (Section 8 ).
Advanced: What methodologies are recommended for studying metabolic pathways in biological systems?
Answer:
- In Vitro Models : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites.
- Isotopic Labeling : Track metabolic fate using C-labeled analogs.
- High-Resolution MS : Resolve metabolite structures with LC-HRMS/MS.
- Data Integration : Combine metabolic data with computational ADME predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
